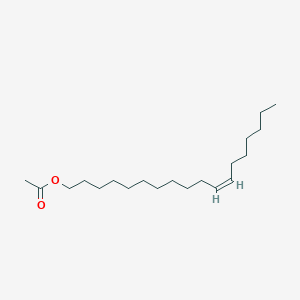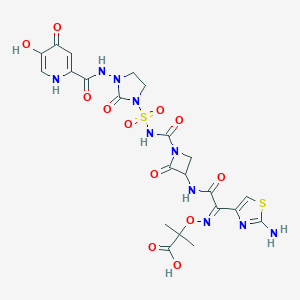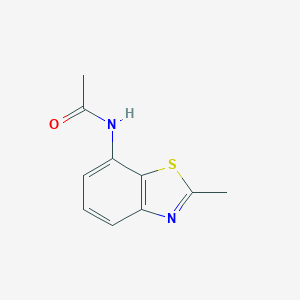
N-(2-methyl-1,3-benzothiazol-7-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-1,3-benzothiazol-7-yl)acetamide, also known as MBTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, such as medicine, agriculture, and material science. MBTA is a heterocyclic organic compound that contains a benzothiazole ring and an acetamide group.
作用机制
The mechanism of action of N-(2-methyl-1,3-benzothiazol-7-yl)acetamide varies depending on its application. In medicine, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide induces apoptosis and cell cycle arrest in cancer cells by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In addition, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB pathway. Furthermore, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide exerts its antifungal activity by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes.
In agriculture, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide enhances plant growth and development by promoting root growth and increasing chlorophyll content. The mechanism of action of N-(2-methyl-1,3-benzothiazol-7-yl)acetamide in plants is not well understood, but it is believed to involve the modulation of plant hormone levels and the regulation of gene expression.
生化和生理效应
N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been shown to have several biochemical and physiological effects. In medicine, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been found to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation, and possess antifungal activity. In addition, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been shown to have antioxidant activity and to protect against oxidative stress.
In agriculture, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been found to enhance plant growth and development, increase chlorophyll content, and possess fungicidal activity against plant pathogenic fungi. Furthermore, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been shown to improve the quality and yield of crops.
实验室实验的优点和局限性
The advantages of using N-(2-methyl-1,3-benzothiazol-7-yl)acetamide in lab experiments include its low toxicity, high stability, and ease of synthesis. N-(2-methyl-1,3-benzothiazol-7-yl)acetamide is also readily available and relatively inexpensive. However, one limitation of using N-(2-methyl-1,3-benzothiazol-7-yl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to use in aqueous solutions. In addition, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain applications.
未来方向
For the research and development of N-(2-methyl-1,3-benzothiazol-7-yl)acetamide include its potential as an anticancer agent, plant growth regulator, and metal ion sensor.
合成方法
The synthesis of N-(2-methyl-1,3-benzothiazol-7-yl)acetamide can be achieved through several methods. One of the most commonly used methods involves the reaction between 2-mercaptobenzothiazole and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of N-(2-methyl-1,3-benzothiazol-7-yl)acetamide as a yellow crystalline solid with a melting point of 160-162°C.
科学研究应用
N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been extensively studied for its potential applications in various scientific fields. In medicine, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been shown to possess antitumor, anti-inflammatory, and antifungal properties. Several studies have demonstrated that N-(2-methyl-1,3-benzothiazol-7-yl)acetamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been shown to possess antifungal activity against various fungal strains, including Candida albicans.
In agriculture, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been investigated for its potential use as a plant growth regulator and fungicide. Studies have shown that N-(2-methyl-1,3-benzothiazol-7-yl)acetamide can enhance plant growth and development by promoting root growth and increasing chlorophyll content. In addition, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been found to possess fungicidal activity against various plant pathogenic fungi, including Fusarium oxysporum and Botrytis cinerea.
In material science, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been used as a fluorescent probe for the detection of metal ions. N-(2-methyl-1,3-benzothiazol-7-yl)acetamide exhibits strong fluorescence emission when it binds to metal ions such as copper and zinc. This property has been utilized in the development of sensors for the detection of metal ions in environmental and biological samples.
属性
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-6(13)11-8-4-3-5-9-10(8)14-7(2)12-9/h3-5H,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWBPXRJKKUMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-benzothiazol-7-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

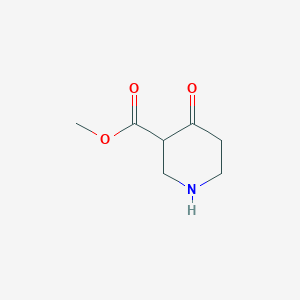
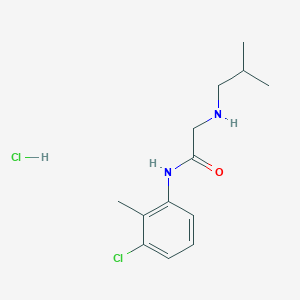
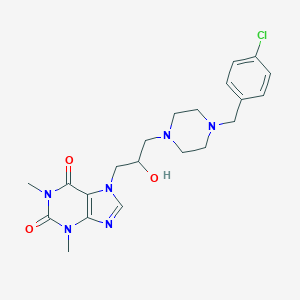
![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)
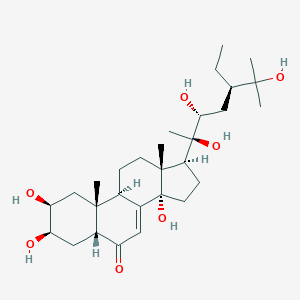
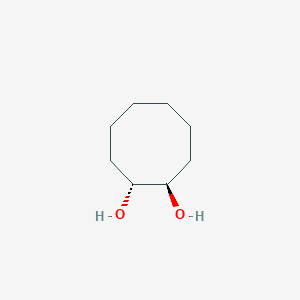
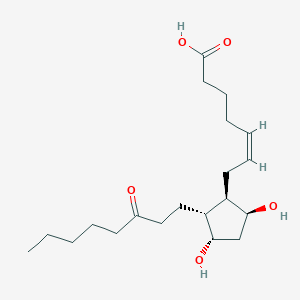
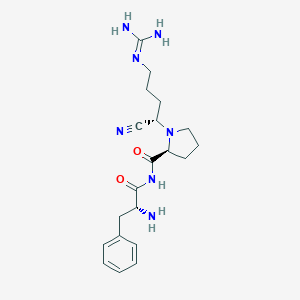
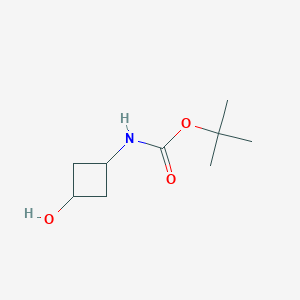
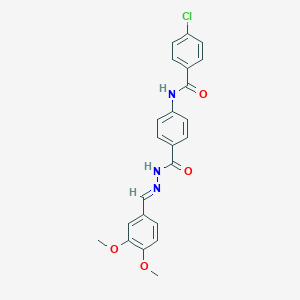
![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)
